molecular formula C17H18Cl2O4 B1574348 IACS-10759

IACS-10759

カタログ番号 B1574348
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

IACS-10759 is a potent inhibitor of complex I of OXPHOS. IACS-10759 effectively inhibits ATP production and oxygen consumption in isolated mitochondria, and inhibits the conversion of NADH to NAD+ in immunoprecipitated complex I in low nM range. IACS-10759 is orally bioavailable with excellent physicochemical properties in preclinical species, and shows significant efficacy in multiple tumor indications both in vitro and in vivo. IACS-10759 causes robust tumor regression, but has no effect in the same model when glycolysis is restored.

科学的研究の応用

Inhibition of Oxidative Phosphorylation in Cancer

IACS-10759 has been identified as a potent inhibitor of oxidative phosphorylation (OXPHOS), targeting complex I of the mitochondrial electron transport chain. This mechanism of action has shown promise in the treatment of various types of cancers, particularly those demonstrating a high dependency on OXPHOS for energy production. Studies have shown IACS-10759's efficacy in both in vitro and in vivo models, including mouse models of ibrutinib-resistant mantle cell lymphoma, acute myeloid leukemia (AML), diffuse large B-cell lymphoma (DLBCL), glioblastoma multiforme (GBM), and triple-negative breast cancer (TNBC) (Cancer discovery, 2019).

Selective Efficacy in Tumors with Metabolic Vulnerabilities

The compound's selective efficacy has been noted in tumors exhibiting metabolic vulnerabilities. For example, in AML, where tumor cells are highly dependent on OXPHOS, IACS-10759 robustly suppresses cell growth and induces apoptosis. Additionally, it has been observed to extend median survival in AML orthotopic xenograft models significantly. Similar effects have been reported in other cancer types, like pancreatic cancer, non-small cell lung cancer, and colorectal cancer (Cancer Research, 2015).

Mechanism of Action and Clinical Development

IACS-10759 inhibits ATP production and oxygen consumption in isolated mitochondria and inhibits the conversion of NADH to NAD+ in immunoprecipitated complex I in low nanomolar range. Its oral bioavailability and pharmacokinetic properties in preclinical species have led to its advancement through IND enabling studies and initiation of Phase I clinical trials (Molecular Cancer Research, 2016).

Implications in Triple-Negative Breast Cancer

In TNBC, evidence suggests a high reliance on OXPHOS, and inhibiting OXPHOS may enhance the efficacy of targeted therapies. IACS-10759 has shown potential in stabilizing growth in TNBC patient-derived xenografts (PDX) and may work synergistically with other drugs like CDK4/6 inhibitors (Cancer Research, 2021).

特性

製品名

IACS-10759

分子式

C17H18Cl2O4

SMILES

Unknown

外観

Solid powder

同義語

IACS-10759;  IACS 10759;  IACS10759.; Unknown

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。